2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one chemical properties
2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one chemical properties
An In-depth Technical Guide to 2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one: Synthesis, Reactivity, and Applications
Introduction
2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one is a multifunctional organic compound characterized by three key chemical features: an aromatic phenyl ring, a primary benzylic alcohol, and an α-bromo ketone. The presence of the bromine atom on the carbon adjacent (alpha) to the ketone's carbonyl group is the dominant driver of its chemical personality, rendering the molecule a potent electrophile and a valuable synthetic intermediate.[1][2] While specific experimental data for this exact molecule is not extensively documented in public literature, its chemical properties, reactivity, and potential applications can be reliably predicted based on the well-established principles of its constituent functional groups.
This guide provides a comprehensive technical overview for researchers and drug development professionals, focusing on the inferred physicochemical properties, core reactivity, synthetic methodologies, and potential applications of this versatile chemical scaffold. We will delve into the causality behind its reactivity and provide field-proven insights into its handling and utilization in a research context.
Physicochemical Properties
The physical and chemical properties of 2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one are determined by its molecular structure. The presence of the polar hydroxyl and ketone groups suggests a moderate solubility in polar organic solvents, while the phenyl ring and pentyl chain contribute to its lipophilicity. Quantitative data for the exact molecule is sparse; however, we can estimate its properties based on close structural analogs and computational models.
| Property | Value / Description | Source / Basis |
| Molecular Formula | C₁₂H₁₅BrO₂ | Calculated |
| Molecular Weight | 271.15 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature. | Inferred from similar compounds like 2-bromo-1-phenyl-pentan-1-one.[3][4] |
| Boiling Point | High; estimated >350 °C at 760 mmHg. | Extrapolated from analogs such as 2-Bromo-1-(4-hydroxyphenyl)-1-pentanone.[5] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. | General property of similar organic molecules.[4] |
| Storage | Recommended storage at low temperatures (2-8°C) under an inert atmosphere. | Standard practice for reactive bromo-compounds to prevent degradation.[3][6] |
The Core of Reactivity: The α-Bromo Ketone Functionality
The defining characteristic of this molecule is the α-bromo ketone moiety. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[1] This activation, combined with bromide being an excellent leaving group, makes the compound a powerful alkylating agent.
Nucleophilic Substitution (Sₙ2) Reactions
The primary mode of reactivity is nucleophilic substitution, proceeding via an Sₙ2 mechanism.[1] A wide array of nucleophiles can displace the bromide to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is foundational to its utility as a building block in synthetic chemistry.[7]
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With Amine Nucleophiles: Reaction with primary or secondary amines yields α-amino ketones, which are important scaffolds in medicinal chemistry.[7]
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With Thiol Nucleophiles: Thiols, particularly the cysteine residues in proteins, readily react to form stable thioether linkages. This is the basis for its application as a covalent inhibitor.[1]
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With Oxygen Nucleophiles: Alkoxides and carboxylates can react to form α-alkoxy and α-acyloxy ketones, respectively. The latter can be a pathway to α-hydroxy ketones.[8]
Caption: Core reaction pathways for an α-bromo ketone.
Elimination Reactions
In the presence of a non-nucleophilic or sterically hindered base, an E2 elimination reaction can occur, removing HBr to form an α,β-unsaturated ketone.[9] These unsaturated systems are themselves valuable synthetic intermediates, capable of undergoing conjugate addition reactions. The use of a hindered base like pyridine is common to favor elimination over substitution.[9]
Synthesis and Methodologies
The most direct and common method for preparing α-bromo ketones is through the direct α-bromination of the corresponding parent ketone.[1] In this case, the precursor would be 1-(4-hydroxymethyl-phenyl)-pentan-1-one .
Synthetic Principle: Acid-Catalyzed Bromination
Under acidic conditions, the ketone undergoes tautomerization to its enol form. This enol is the active nucleophile that attacks molecular bromine (Br₂).[9] This method is generally regioselective, favoring bromination at the more substituted α-carbon if one exists; here, only one α-carbon bears protons. The acid catalyst (e.g., H₂SO₄, acetic acid) protonates the carbonyl oxygen, which facilitates enol formation, the rate-determining step of the reaction.[9]
Experimental Protocol: Hypothetical Synthesis
This protocol is a representative, self-validating procedure based on established methods for similar ketones.
Objective: To synthesize 2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one via α-bromination.
Materials:
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1-(4-hydroxymethyl-phenyl)-pentan-1-one
-
Molecular Bromine (Br₂)
-
Chloroform (or another suitable inert solvent like acetic acid)
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Concentrated Sulfuric Acid (catalyst)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
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Anhydrous magnesium sulfate (MgSO₄)
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Dichloromethane (for extraction)
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting ketone, 1-(4-hydroxymethyl-phenyl)-pentan-1-one (1.0 eq), in chloroform.
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Rationale: An inert solvent is used to dissolve the reactants and manage the reaction temperature.
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-
Catalyst Addition: With stirring, add a catalytic amount of concentrated sulfuric acid.
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Rationale: The acid catalyzes the formation of the enol intermediate, which is necessary for the reaction to proceed.[9]
-
-
Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq) in chloroform via the dropping funnel. Maintain the temperature with an ice bath if the reaction is highly exothermic.
-
Rationale: Slow addition of the electrophilic bromine prevents a rapid, uncontrolled reaction and the formation of poly-brominated side products.
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-
Reaction Monitoring: Stir the reaction at room temperature for several hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Rationale: TLC provides a simple and effective way to determine when the reaction is complete.
-
-
Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing cold water to quench the reaction.
-
Rationale: Quenching stops the reaction and begins the purification process.
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-
Workup & Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid) and then with brine.
-
Rationale: The bicarbonate wash removes the acid catalyst, and the brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removing all water is crucial before solvent evaporation to prevent hydrolysis of the product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
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Rationale: Chromatography separates the desired product from any unreacted starting material, poly-brominated species, or other impurities.
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Caption: A typical experimental workflow for α-bromination.
Reactivity of Peripheral Functional Groups
While the α-bromo ketone is the most reactive site, the hydroxymethyl and ketone carbonyl groups also offer avenues for further chemical modification.
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Hydroxymethyl Group: The primary benzylic alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate reagents (e.g., PCC for the aldehyde, KMnO₄ for the carboxylic acid). It can also undergo esterification or etherification reactions.
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Ketone Carbonyl: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This reduction would typically occur without affecting the bromo- or hydroxymethyl groups.[3]
Applications in Research and Drug Development
The unique reactivity of 2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one makes it a highly valuable tool for researchers, particularly in medicinal chemistry and materials science.
Targeted Covalent Inhibitors
The electrophilic α-carbon acts as a "warhead" that can form a permanent covalent bond with a nucleophilic amino acid residue (like cysteine or histidine) in the active site of a target enzyme.[1] This leads to irreversible inhibition, which can offer significant advantages in drug potency and duration of action compared to non-covalent inhibitors. The phenyl-pentanone backbone serves as a scaffold that can be modified to achieve specific binding affinity for a target protein.
Caption: Mechanism of covalent protein modification.
Synthetic Intermediate
This compound is an ideal starting point for building more complex molecular architectures.[7] The bromide can be displaced by various functional groups, and the other parts of the molecule can be subsequently modified. This allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery.[7] Its analogs are known to be used in the synthesis of pharmaceuticals and as reagents for creating haptens for antibody screening.[10]
Handling, Storage, and Safety
Safety: α-Bromo ketones are often classified as lachrymators and are irritants to the skin, eyes, and respiratory tract. The GHS classification for a closely related compound includes a "Danger" signal word and the GHS05 pictogram for skin corrosion/irritation.[6] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Storage: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark place.[6] Refrigeration at 2-8°C is recommended for long-term storage.
Conclusion
2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one is a molecule of significant synthetic potential. Its chemistry is dominated by the highly reactive α-bromo ketone group, which serves as a powerful electrophilic handle for forming new chemical bonds. While direct experimental data is limited, a thorough understanding of its functional group chemistry allows for its confident application as a covalent modifier in chemical biology and as a versatile building block in the synthesis of complex organic molecules. Its utility in constructing compound libraries for drug discovery underscores its importance for researchers in the pharmaceutical sciences.
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